2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Overview
Description
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number: 2197057-54-6 . It has a molecular weight of 282.51 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine . The InChI Code is 1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 .Physical And Chemical Properties Analysis
As mentioned earlier, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a solid . It has a molecular weight of 282.51 .Scientific Research Applications
1. Chemical Reactions and Synthesis
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is involved in various chemical reactions and synthesis processes. For instance, Brown and Lyall (1964) detailed the amination of chloropyrimidines with n-alkylamines, highlighting the method's efficiency for preparing new n-alkylaminopyrimidines (Brown & Lyall, 1964). In a similar vein, Philips et al. (2019) described the synthesis of biologically useful 7-azaindoles through electrophilic cyclization, demonstrating the compound's utility in creating diverse chemical structures (Philips et al., 2019).
2. Molecular Interactions and Structural Analysis
Studies have also focused on the molecular interactions and structural analysis involving 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. Haddad et al. (2004) investigated a copper(I) iodide chain with the 2-amino-4,6-dimethylpyridine cation, providing insights into hydrogen bonding and molecular structures (Haddad et al., 2004). Similarly, Al-Far and Ali (2007) examined noncovalent supramolecular interactions in a crystal structure involving a related compound, highlighting the significance of Br···Br, π···Br, and π-π interactions (Al-Far & Ali, 2007).
3. Potential Biological Applications
In the realm of biological applications, Yassin (2009) explored the synthesis of various pyridine derivatives from 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which could have implications in medicinal chemistry and drug design (Yassin, 2009). This research underscores the potential of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in creating biologically active molecules.
4. Applications in Polymer Synthesis
Additionally, Kim et al. (2018) investigated the use of aromatic amine ligands in polymerizing 2,6-dimethylphenol, with implications for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). This study demonstrates the broader applicability of compounds like 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in the field of polymer chemistry (Kim et al., 2018).
properties
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSXOMGTVPLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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